

Spectroscopic Validation of 4-methyl-3-oxo-N-phenylpentanamide: A Comparative Guide

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Compound of Interest

Compound Name: 4-methyl-3-oxo-N-phenylpentanamide

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This guide provides a comparative analysis of the spectroscopic data for the validation of the chemical structure of **4-methyl-3-oxo-N-phenylpentanamide**, a key intermediate in the synthesis of Atorvastatin.[1][2] Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted spectroscopic data for **4-methyl-3-oxo-N-phenylpentanamide** and compares it with experimental data for a structurally related alternative, 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-**4-methyl-3-oxo-N-phenylpentanamide**. This comparison will aid researchers in the identification and characterization of this important synthetic intermediate.

Spectroscopic Data Comparison

The structural integrity of a synthesized compound is paramount in drug development and chemical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating and confirming molecular structures.

Predicted Spectroscopic Data for 4-methyl-3-oxo-N-phenylpentanamide

The following tables summarize the predicted spectroscopic data for **4-methyl-3-oxo-N-phenylpentanamide** (C₁₂H₁₅NO₂).[3]

Table 1: Predicted ^1H NMR Data (CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1.15	d	6H	$-\text{CH}(\text{CH}_3)_2$
2.85	sept	1H	$-\text{CH}(\text{CH}_3)_2$
3.60	s	2H	$-\text{CO}-\text{CH}_2-\text{CO}-$
7.10 - 7.60	m	5H	Ar-H
8.50	s (br)	1H	-NH-

Table 2: Predicted ^{13}C NMR Data (CDCl_3)

Chemical Shift (ppm)	Assignment
18.5	$-\text{CH}(\text{CH}_3)_2$
41.0	$-\text{CH}(\text{CH}_3)_2$
50.0	$-\text{CO}-\text{CH}_2-\text{CO}-$
120.0, 124.5, 129.0	Ar-CH
138.0	Ar-C (ipso)
165.0	$-\text{CO}-\text{NH}-$
205.0	$-\text{CO}-\text{CH}_2-$

Table 3: Predicted IR and Mass Spectrometry Data

Technique	Predicted Values
IR (cm^{-1})	3300 (N-H stretch), 1715 (C=O stretch, ketone), 1680 (C=O stretch, amide), 1600, 1490 (C=C stretch, aromatic)
Mass (m/z)	205.11 (M^+)

Experimental Spectroscopic Data for 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide

For comparative purposes, the experimental spectroscopic data for the structurally related compound 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide ($C_{26}H_{24}FNO_3$) is presented below.^[4]

Table 4: Experimental ^{13}C NMR Data (150 MHz, DMSO- d_6)

Chemical Shift (ppm)
208.08, 196.42, 165.82, 165.01, 164.14, 138.11, 135.09, 132.15, 131.75, 131.69, 128.83, 128.67, 128.61, 127.52, 123.91, 119.63, 115.83, 115.69, 63.02, 51.75, 39.42, 18.80, 17.86

Table 5: Experimental High-Resolution Mass Spectrometry (HRMS) Data

Ionization Mode	Calculated m/z	Found m/z
ESI	416.1740 ($[M-H]^-$)	416.1716

Experimental Protocols

Standard protocols for acquiring spectroscopic data are crucial for reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., $CDCl_3$, DMSO- d_6) in a clean NMR tube.
- **1H NMR Acquisition:** Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

- **^{13}C NMR Acquisition:** Acquire the spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

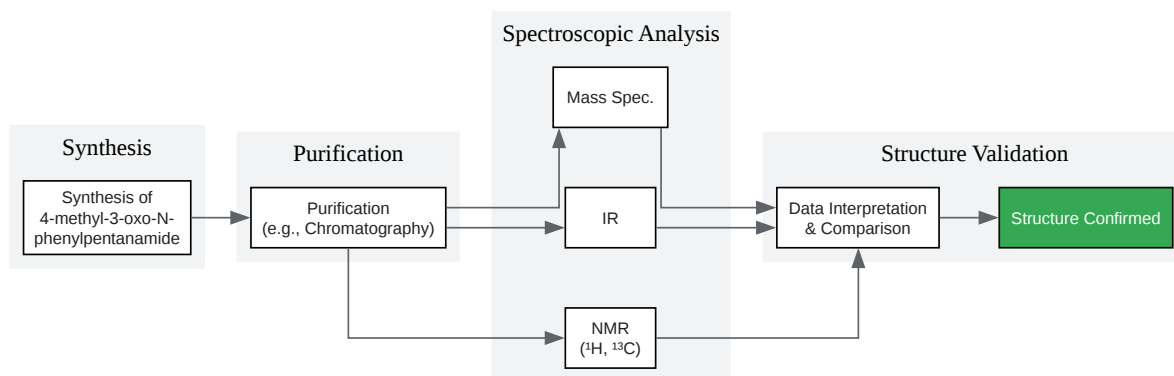
- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
- **Background Spectrum:** Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
- **Sample Spectrum:** Record the spectrum of the sample.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- **Ionization:** The sample molecules are ionized in the source.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The detector records the abundance of ions at each m/z value, generating a mass spectrum. For high-resolution mass spectrometry (HRMS), an analyzer with high resolving power (e.g., Orbitrap, FT-ICR) is used to determine the exact mass and elemental composition.

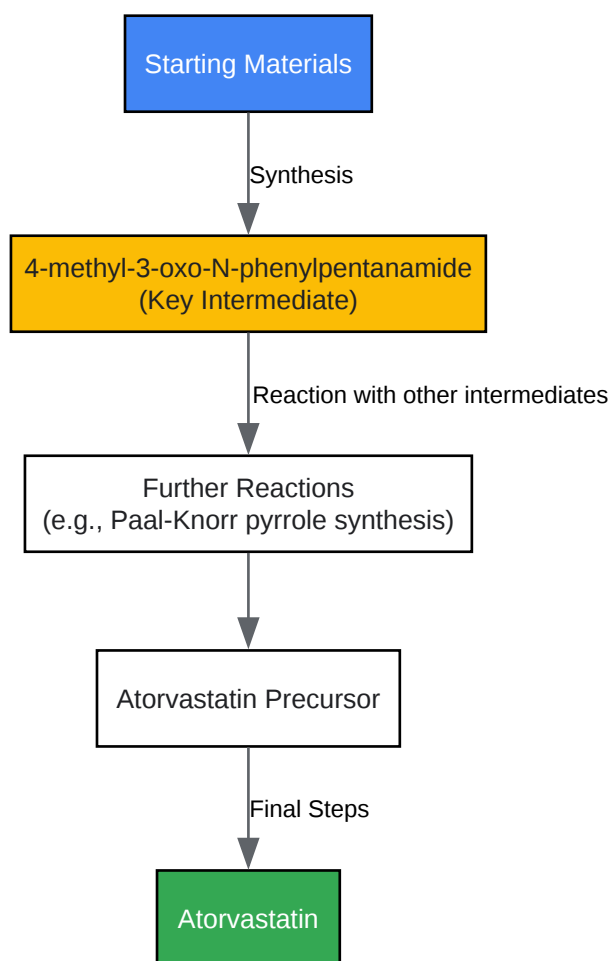
Workflow and Pathway Visualizations

The following diagrams illustrate the general workflows for spectroscopic structure validation and a conceptual signaling pathway for the role of this compound as a synthetic intermediate.



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Caption: General workflow for the synthesis and spectroscopic validation of a chemical compound.



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Caption: Simplified signaling pathway illustrating the role of **4-methyl-3-oxo-N-phenylpentanamide** in Atorvastatin synthesis.

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